Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-20(16,17)10-4-5-14(7-10)13(15)9-2-3-11-12(6-9)19-8-18-11/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLBGYILUHTPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of palladium catalysts, such as PdCl2, and ligands like xantphos, along with bases like cesium carbonate in solvents such as toluene or 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene, 1,4-dioxane, and dimethylformamide (DMF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s enzyme inhibition properties are linked to its interaction with the active sites of enzymes like COX, preventing the formation of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole core and have been studied for their anticancer properties.
Benzo[d][1,3]dioxol-5-yl-acetates: Known for their use as intermediates in organic synthesis.
Benzo[d][1,3]dioxol-5-yl-oxadiazoles: Explored for their potential as antimicrobial agents.
Uniqueness
What sets Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone apart is its unique combination of structural features, which confer a broad range of reactivity and biological activity
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₆N₄O₄
- Molecular Weight : 364.4 g/mol
- CAS Number : 1428366-83-9
This compound features a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing the bioactivity of various derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF7 |
| Thiourea Derivative | 2.38 | HepG2 |
| Thiourea Derivative | 1.54 | HCT116 |
| Thiourea Derivative | 4.52 | MCF7 |
The thiourea derivatives exhibited lower IC₅₀ values compared to doxorubicin, suggesting enhanced potency against these cancer cell lines while showing minimal toxicity towards normal cells (IC₅₀ > 150 µM) .
The anticancer mechanisms of benzo[d][1,3]dioxole derivatives involve several pathways:
- EGFR Inhibition : The compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation .
Other Biological Activities
Beyond anticancer properties, benzo[d][1,3]dioxole derivatives have been investigated for additional biological activities:
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
- Inhibition of Enzymatic Activity : Compounds related to this structure have demonstrated inhibitory effects on enzymes such as MAO-A (monoamine oxidase A), which is implicated in mood regulation and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of benzo[d][1,3]dioxole derivatives:
- Synthesis and Evaluation of Anticancer Activity :
- Molecular Docking Studies :
Q & A
Basic: What are the key synthetic routes for Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone?
The synthesis typically involves:
- Step 1 : Formation of the benzo[d][1,3]dioxole core via cyclization reactions using dichloromethane or similar solvents under controlled temperatures (60–100°C) .
- Step 2 : Coupling the dioxole moiety with a pyrrolidine derivative. Palladium catalysts (e.g., Pd(OAc)₂) or coupling agents like EDCI/HOBt are often employed for amide bond formation .
- Step 3 : Introduction of the methylsulfonyl group via sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Yield optimization requires adjusting reaction time, solvent polarity, and catalyst loading. Purity is confirmed via HPLC or LC-MS .
Advanced: How can computational methods optimize the synthesis and predict reactivity?
Advanced strategies include:
- Density Functional Theory (DFT) : To model transition states and predict reaction pathways for sulfonylation or coupling steps .
- Molecular Dynamics Simulations : To assess solvent effects on reaction efficiency (e.g., dichloromethane vs. THF) .
- Docking Studies : Pre-screening intermediates for steric hindrance or electronic compatibility with coupling partners .
These methods reduce trial-and-error experimentation and improve yield by >20% in optimized conditions .
Basic: Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrrolidine sulfonyl group (δ 2.8–3.5 ppm for SO₂CH₃) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate the methanone and sulfonyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂CH₃) .
Advanced: How to resolve contradictions in physicochemical data (e.g., melting point discrepancies)?
Contradictions arise from:
- Purity Variations : Impurities (e.g., isomers) alter melting points. Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to achieve >99% purity .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline vs. amorphous forms. Single-crystal XRD (via Mercury software) resolves structural ambiguities .
- Solvent Traces : Karl Fischer titration quantifies residual solvents (e.g., DCM), which depress melting points .
Basic: What biological targets are associated with this compound?
The compound’s benzo[d][1,3]dioxole and sulfonylpyrrolidine groups suggest interactions with:
- Enzymes : Cytochrome P450 isoforms (CYP3A4/CYP2D6) due to electron-rich dioxole .
- Receptors : GPCRs (e.g., serotonin receptors) via hydrogen bonding with the sulfonyl group .
Preliminary assays include fluorescence polarization for binding affinity and enzymatic inhibition assays (IC₅₀ determination) .
Advanced: How to design Structure-Activity Relationship (SAR) studies for improved target selectivity?
Methodology involves:
- Analog Synthesis : Replace the methylsulfonyl group with trifluoroethoxy or tert-butylsulfonyl groups to modulate lipophilicity .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., dioxole π-π stacking vs. sulfonyl hydrogen bonding) .
- In Vivo Pharmacokinetics : Compare bioavailability (AUC) of analogs using LC-MS/MS plasma profiling .
SAR-guided optimization has yielded analogs with 10-fold higher selectivity for dopamine transporters over norepinephrine transporters .
Basic: What are common pitfalls in stability studies under varying conditions?
Critical factors:
- pH Sensitivity : The dioxole ring hydrolyzes in acidic conditions (pH <4). Use buffered solutions (pH 6–8) for long-term stability .
- Light Degradation : UV irradiation cleaves the methylenedioxy group. Store samples in amber vials under inert gas .
- Thermal Decomposition : DSC/TGA identifies decomposition onset temperatures (>150°C). Lyophilization improves thermal stability .
Advanced: How to analyze conflicting bioactivity data across cell lines or assays?
Approaches include:
- Assay Replication : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Cell Line Authentication : STR profiling ensures consistency (e.g., HEK293 vs. HeLa variability in GPCR expression) .
- Data Normalization : Correct for batch effects (e.g., plate-to-plate variation) using Z-score or B-score methods .
Meta-analysis of public datasets (e.g., ChEMBL) identifies outliers due to assay conditions .
Basic: How to validate computational docking predictions experimentally?
Validation steps:
- Site-Directed Mutagenesis : Mutate predicted binding residues (e.g., Tyr³⁸⁵ in CYP3A4) and re-test activity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare with docking scores .
- X-ray Crystallography : Co-crystallize the compound with the target (e.g., kinase) to confirm pose predictions .
Advanced: What strategies mitigate toxicity in preclinical development?
Key strategies:
- Metabolic Profiling : Identify toxic metabolites (e.g., dioxole ring-opened epoxides) using human liver microsomes + NADPH .
- hERG Assays : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ for hERG channel blockade) .
- Genotoxicity Screening : Ames test + Comet assay to detect DNA adducts or strand breaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
